![molecular formula C19H18INO B12588096 7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648897-01-2](/img/structure/B12588096.png)
7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ヨード-5-(2-メチルフェニル)-8-[(プロパン-2-イル)オキシ]キノリンは、キノリンファミリーに属する合成有機化合物です。キノリン誘導体は、多様な生物活性で知られており、医薬品化学で広く使用されています。この特定の化合物は、キノリン環の7位にヨウ素原子、5位に2-メチルフェニル基、8位にプロパン-2-イル-オキシ基を特徴としています。
準備方法
合成経路と反応条件
7-ヨード-5-(2-メチルフェニル)-8-[(プロパン-2-イル)オキシ]キノリンの合成は、通常、多段階の有機反応を含みます。一般的な方法の1つは、酸化剤と触媒の存在下、アニリン誘導体とグリセリンを縮合させるスクラウプ合成です。この化合物の特定のステップには、次のようなものがあります。
ニトロ化: 2-メチルフェニルアニリンのニトロ基の導入。
還元: ニトロ基のアミンへの還元。
環化: キノリン環の形成。
ヨウ素化: 7位でのヨウ素化。
エーテル化: 8位へのプロパン-2-イル-オキシ基の導入。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、より大規模に行われ、高い収率と純度を確保するために、連続フローリアクターと最適化された反応条件が使用されます。自動化システムと、クロマトグラフィーや結晶化などの高度な精製技術の使用が不可欠です。
化学反応の分析
反応の種類
7-ヨード-5-(2-メチルフェニル)-8-[(プロパン-2-イル)オキシ]キノリンは、次のようなさまざまな化学反応を起こすことができます。
置換反応: ヨウ素原子は他の求核剤によって置換される可能性があります。
酸化と還元: 特定の条件下では、キノリン環を酸化または還元することができます。
カップリング反応: この化合物は、クロスカップリング反応に参加してより複雑な分子を形成することができます。
一般的な試薬と条件
置換: アジ化ナトリウムやシアン化カリウムなどの試薬は、求核置換に使用できます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヨウ素原子をシアノ基で置換すると、シアノキノリン誘導体が生成されます。
科学研究アプリケーション
7-ヨード-5-(2-メチルフェニル)-8-[(プロパン-2-イル)オキシ]キノリンは、科学研究でいくつかの用途があります。
医薬品化学: 特に抗がん剤や抗菌剤としての潜在的な特性を持つ、新しい薬剤の開発のためのリード化合物として使用できます。
生物学的研究: この化合物は、キノリン誘導体と生物学的標的との相互作用を研究するために使用できます。
材料科学: 有機半導体やその他の高度な材料の合成に使用できます。
科学的研究の応用
7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly for its potential anti-cancer and anti-microbial properties.
Biological Studies: The compound can be used to study the interaction of quinoline derivatives with biological targets.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
作用機序
7-ヨード-5-(2-メチルフェニル)-8-[(プロパン-2-イル)オキシ]キノリンの作用機序は、特定の分子標的との相互作用を含みます。ヨウ素原子とキノリン環は、酵素や受容体への結合において重要な役割を果たし、その活性を阻害する可能性があります。正確な経路と標的は、化合物が使用される特定の生物学的状況によって異なります。
類似の化合物との比較
類似の化合物
キノリン: 置換されていない親化合物。
クロロキン: 類似のキノリン構造を持つよく知られた抗マラリア薬。
キナクリン: 異なる置換パターンを持つ別の抗マラリア薬。
独自性
7-ヨード-5-(2-メチルフェニル)-8-[(プロパン-2-イル)オキシ]キノリンは、他のキノリン誘導体と比較して、独自の生物学的活性と化学反応性を付与できる、特定の置換パターンによってユニークです。
この詳細な記事は、合成、反応、用途、作用機序、類似の化合物との比較を含め、7-ヨード-5-(2-メチルフェニル)-8-[(プロパン-2-イル)オキシ]キノリンの包括的な概要を提供します。
類似化合物との比較
Similar Compounds
Quinoline: The parent compound without any substitutions.
Chloroquine: A well-known anti-malarial drug with a similar quinoline structure.
Quinacrine: Another anti-malarial drug with a different substitution pattern.
Uniqueness
7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
648897-01-2 |
|---|---|
分子式 |
C19H18INO |
分子量 |
403.3 g/mol |
IUPAC名 |
7-iodo-5-(2-methylphenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C19H18INO/c1-12(2)22-19-17(20)11-16(14-8-5-4-7-13(14)3)15-9-6-10-21-18(15)19/h4-12H,1-3H3 |
InChIキー |
YTCZSNMPLJQCPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)OC(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
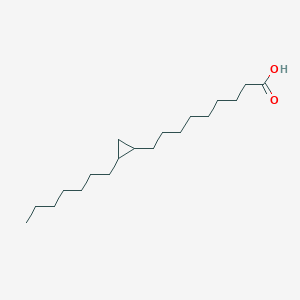
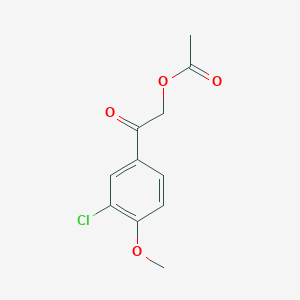
![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
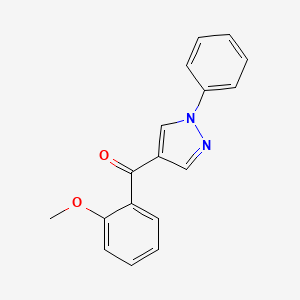
![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
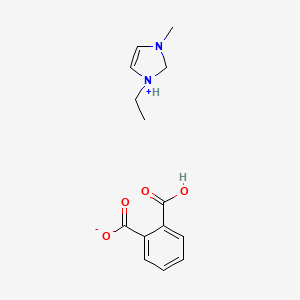
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)

![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)
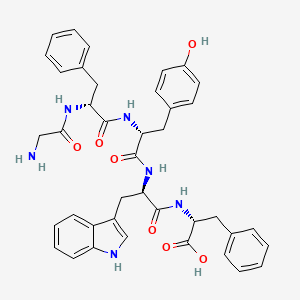
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
